Cas no 2094733-04-5 (1-[3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-4-morpholinyl]-2-propen-1-one)
![1-[3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-4-morpholinyl]-2-propen-1-one structure](https://www.kuujia.com/scimg/cas/2094733-04-5x500.png)
1-[3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-4-morpholinyl]-2-propen-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-[3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-4-morpholinyl]-2-propen-1-one
-
- Inchi: 1S/C13H13N3O3S/c1-2-11(17)16-5-6-18-8-9(16)13-14-12(15-19-13)10-4-3-7-20-10/h2-4,7,9H,1,5-6,8H2
- InChI Key: HMTWUOXILRQUJM-UHFFFAOYSA-N
- SMILES: C(N1CCOCC1C1ON=C(C2SC=CC=2)N=1)(=O)C=C
Experimental Properties
- Density: 1.326±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 543.1±60.0 °C(Predicted)
- pka: -1.00±0.39(Predicted)
1-[3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-4-morpholinyl]-2-propen-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7521857-0.05g |
1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholin-4-yl}prop-2-en-1-one |
2094733-04-5 | 95.0% | 0.05g |
$246.0 | 2025-03-10 |
1-[3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-4-morpholinyl]-2-propen-1-one Related Literature
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
3. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Ping Tong Food Funct., 2020,11, 628-639
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
Additional information on 1-[3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-4-morpholinyl]-2-propen-1-one
Recent Advances in the Study of 1-[3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-4-morpholinyl]-2-propen-1-one (CAS: 2094733-04-5)
The compound 1-[3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-4-morpholinyl]-2-propen-1-one (CAS: 2094733-04-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the compound's role as a potent inhibitor of specific kinase pathways, which are critical in the regulation of cellular processes such as proliferation, differentiation, and apoptosis. The presence of the thienyl-oxadiazole moiety in its structure has been identified as a key contributor to its binding affinity and selectivity towards target proteins. Researchers have employed advanced computational modeling techniques, such as molecular docking and dynamics simulations, to elucidate the interaction mechanisms between this compound and its biological targets.
In vitro and in vivo studies have demonstrated promising results, particularly in the context of cancer therapy. For instance, experiments conducted on various cancer cell lines revealed that 1-[3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-4-morpholinyl]-2-propen-1-one exhibits significant antiproliferative effects, with IC50 values in the low micromolar range. Furthermore, preliminary animal studies have shown that the compound can effectively inhibit tumor growth without causing severe toxicity, suggesting its potential as a safe and effective therapeutic agent.
The synthesis of this compound has also been optimized in recent studies, with researchers developing more efficient and scalable routes to produce high yields of the target molecule. Key improvements include the use of novel catalysts and reaction conditions that minimize side products and enhance purity. These advancements are critical for facilitating further preclinical and clinical development of the compound.
Despite these promising findings, challenges remain in the development of 1-[3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-4-morpholinyl]-2-propen-1-one as a drug candidate. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through additional structure-activity relationship (SAR) studies and medicinal chemistry optimization. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and advance the compound towards clinical trials.
In conclusion, the latest research on 1-[3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-4-morpholinyl]-2-propen-1-one (CAS: 2094733-04-5) underscores its potential as a novel therapeutic agent, particularly in oncology. Continued investigation into its mechanisms of action, pharmacokinetics, and pharmacodynamics will be crucial for realizing its full therapeutic potential. This compound represents an exciting area of research in chemical biology and medicinal chemistry, with implications for the development of next-generation therapeutics.
2094733-04-5 (1-[3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-4-morpholinyl]-2-propen-1-one) Related Products
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)




